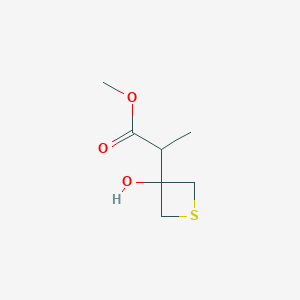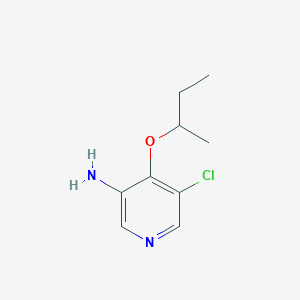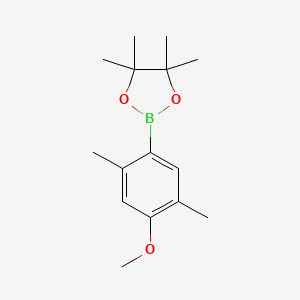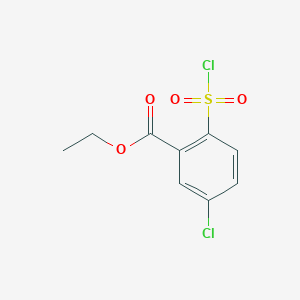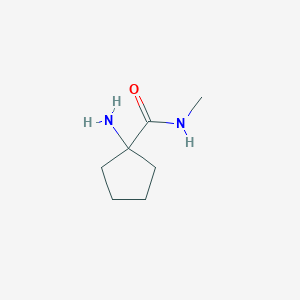
1-amino-N-methyl-cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-N-methyl-cyclopentanecarboxamide is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . This compound is characterized by a cyclopentane ring substituted with an amino group and a methylated carboxamide group. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-N-methyl-cyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with thionyl chloride to form cyclopentanecarbonyl chloride. This intermediate is then reacted with methylamine to yield N-methyl-cyclopentanecarboxamide.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of automated reactors to control temperature, pressure, and reaction time, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N-methyl-cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted cyclopentanecarboxamide derivatives.
Scientific Research Applications
1-Amino-N-methyl-cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-amino-N-methyl-cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, it can interact with receptor proteins, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-Amino-1-cyclopentanecarboxamide: Similar structure but lacks the N-methyl group.
N-Methylcyclopentanecarboxamide: Similar structure but lacks the amino group.
Cyclopentanecarboxamide: Basic structure without amino or methyl substitutions.
Uniqueness: 1-Amino-N-methyl-cyclopentanecarboxamide is unique due to the presence of both an amino group and a methylated carboxamide group on the cyclopentane ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-amino-N-methylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-9-6(10)7(8)4-2-3-5-7/h2-5,8H2,1H3,(H,9,10) |
InChI Key |
NUFPVTFPTQJADB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


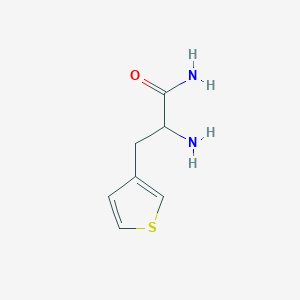
![N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide](/img/structure/B13287986.png)

![tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B13288003.png)
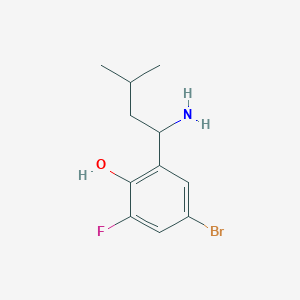
![1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13288014.png)
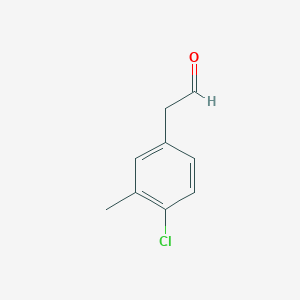
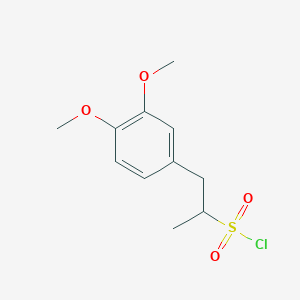
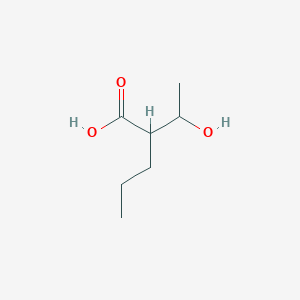
![(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13288030.png)
